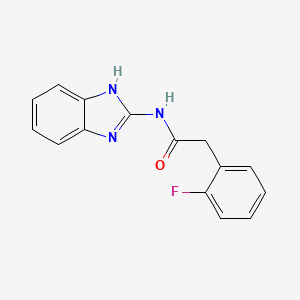

N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)acetamide

Description

Properties

CAS No. |

757222-20-1 |

|---|---|

Molecular Formula |

C15H12FN3O |

Molecular Weight |

269.27 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C15H12FN3O/c16-11-6-2-1-5-10(11)9-14(20)19-15-17-12-7-3-4-8-13(12)18-15/h1-8H,9H2,(H2,17,18,19,20) |

InChI Key |

OKEPRRXQHJGLCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3N2)F |

solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral effects. The presence of the benzimidazole moiety enhances the pharmacological profile of these compounds, making them valuable in drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The benzimidazole ring can interact with enzymes, potentially inhibiting their activity. This is crucial in anticancer and antimicrobial applications.

- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors, improving the compound's efficacy against targeted diseases .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that related benzimidazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| Drug 2 (related benzimidazole) | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

Antimicrobial Activity

This compound also shows promising antimicrobial activity. Studies indicate that derivatives with similar structures have been effective against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 0.015 | Benzimidazole derivative |

| E. coli | 0.025 | Benzimidazole derivative |

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the benzimidazole ring and the acetamide group in determining biological activity. Modifications at specific positions can significantly enhance or diminish the compound's efficacy .

Key Findings:

- Fluorophenyl Substitution : Enhances binding affinity and selectivity towards target receptors.

- Hydrophobic Interactions : Presence of hydrophobic groups contributes to improved membrane permeability and bioavailability.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

-

Anticancer Efficacy : A study demonstrated that a benzimidazole derivative significantly suppressed tumor growth in vivo models, showcasing its potential as a therapeutic agent .

"The resultant tumor growth was shown to be suppressed significantly" .

- Antimicrobial Potency : Another study highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)acetamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound exhibits high binding affinity to specific kinases involved in cancer progression, such as p38 MAPK and cyclin-dependent kinases. It has been shown to downregulate proteins associated with cell cycle regulation, enhancing its anticancer efficacy .

- Case Studies : In vitro studies have demonstrated that derivatives of benzimidazole can significantly reduce the viability of non-small cell lung cancer (NSCLC) cells at low concentrations (IC50 values around 0.05 μmol/L), indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial activity of this compound has been a focal point in recent pharmacological studies.

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .

- Antifungal Activity : The compound also demonstrates moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzimidazole derivatives.

- Mechanism : These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, certain derivatives showed significant COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .

- Clinical Relevance : The anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory diseases.

Neurological Applications

Recent studies have identified benzimidazole derivatives as positive allosteric modulators of GABA-A receptors, which are critical in the treatment of various neurological disorders.

- Potential Uses : These compounds may offer new therapeutic avenues for managing anxiety and other neurological dysfunctions due to their ability to modulate receptor activity while exhibiting improved metabolic stability and reduced hepatotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of benzimidazole derivatives.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Derivatives

*a: 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Physical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

*a: Ethyl acetate/methanol (9:1) as mobile phase.

Key Observations :

Q & A

Q. What are the molecular formula and key structural features of N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)acetamide?

Answer: The compound has the molecular formula C₁₅H₁₁FN₃O and a molecular weight of 268.27 g/mol . Key structural features include:

- A benzimidazole core (1H-benzimidazol-2-yl), which is a bicyclic aromatic system with two nitrogen atoms.

- An acetamide linker (-CH₂-C(=O)-NH-) connecting the benzimidazole to a 2-fluorophenyl group .

- A fluorine atom at the ortho position of the phenyl ring, influencing electronic properties and intermolecular interactions.

The fluorine atom enhances lipophilicity and may modulate binding affinity in biological targets. Structural characterization typically employs NMR, mass spectrometry, and X-ray crystallography (e.g., SHELX software for refinement) .

Q. What are the standard synthetic routes for this compound?

Answer: A common synthesis involves:

Condensation : Reacting 2-aminobenzimidazole with 2-(2-fluorophenyl)acetyl chloride in anhydrous dichloromethane under nitrogen.

Reflux : Heating the mixture at 60–70°C for 6–8 hours to form the acetamide bond.

Purification : Recrystallization using methanol or ethanol to achieve ≥95% purity .

Key quality control steps include HPLC for purity assessment and FT-IR to confirm the amide bond (C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variations in:

- Assay conditions (e.g., cell line specificity, incubation time).

- Compound purity (trace impurities may confound results).

- Pharmacokinetic factors (e.g., metabolic stability in different models).

Q. Methodological Solutions :

- Validate purity via HPLC-MS and elemental analysis.

- Replicate assays under standardized conditions (e.g., ISO guidelines).

- Use structure-activity relationship (SAR) studies to isolate contributing functional groups .

Q. What computational strategies are recommended for predicting the compound’s binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes.

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to predict activity .

Example : The fluorine atom’s electronegativity may enhance hydrogen bonding with Thr342 in a kinase active site, as observed in docking studies of analogous fluorophenyl derivatives .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Photostability : Expose to UV light (300–400 nm) and analyze by HPLC for byproducts.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C suggests suitability for high-temperature formulations) .

Q. What crystallographic techniques are optimal for resolving the compound’s solid-state structure?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters include:

| Parameter | Typical Value |

|---|---|

| Space group | Monoclinic (P2₁/c) |

| R-factor | <0.05 |

| Resolution | 0.8–1.0 Å |

Q. How can researchers mitigate challenges in synthesizing high-purity batches?

Answer:

- Optimized Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.

- Cryogenic Recrystallization : Dissolve in hot methanol, then cool to -20°C to precipitate pure crystals.

- In-line FTIR Monitoring : Track reaction progress in real-time to minimize side products .

Methodological Considerations for Advanced Studies

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

Answer:

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm Inhibition : Crystal violet assay to quantify biofilm biomass reduction.

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours .

Q. How can researchers analyze the compound’s pharmacokinetic profile?

Answer:

- Caco-2 Permeability Assay : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high bioavailability).

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. What strategies address low solubility in aqueous buffers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.